REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH2:14]([NH2:16])[CH3:15]>ClCCl>[CH2:14]([NH:16][C:4](=[O:5])[C:3]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:10][C:2]=1[Cl:1])[CH3:15]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
|
Name
|
resin
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ThF
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt under nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 39 mmol | |
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |